molecular formula C14H11ClFNO4S B13347353 4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride CAS No. 16638-95-2

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride

Cat. No.: B13347353
CAS No.: 16638-95-2
M. Wt: 343.8 g/mol
InChI Key: NJORMOSCSDPPIK-UHFFFAOYSA-N
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Description

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative characterized by a benzene ring substituted with a sulfonyl fluoride group at position 1 and a 3-chlorophenoxy acetamido moiety at position 2. This compound belongs to a class of molecules designed for applications in medicinal chemistry and materials science, particularly as covalent inhibitors or reactive intermediates due to the electrophilic sulfonyl fluoride group . The 3-chlorophenoxy group introduces steric and electronic effects that modulate reactivity and binding affinity, distinguishing it from other sulfonyl fluoride analogs.

Properties

CAS No.

16638-95-2

Molecular Formula

C14H11ClFNO4S

Molecular Weight

343.8 g/mol

IUPAC Name

4-[[2-(3-chlorophenoxy)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H11ClFNO4S/c15-10-2-1-3-12(8-10)21-9-14(18)17-11-4-6-13(7-5-11)22(16,19)20/h1-8H,9H2,(H,17,18)

InChI Key

NJORMOSCSDPPIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenol with chloroacetic acid to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted sulfonamides .

Mechanism of Action

The mechanism of action of 4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition is often mediated through the formation of a covalent bond with the enzyme’s active site residues .

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Patents (2019) describe sulfonyl fluoride derivatives with varying substituents at the acetamido position (R1). Key examples include:

  • 2-(Piperidin-4-ylidene)acetamido-substituted benzene sulfonyl fluoride: Incorporates a rigid piperidine ring, which may restrict conformational flexibility relative to the 3-chlorophenoxy chain .

Table 1: Substituent Effects on Key Properties

Compound Substituent (R1) Molecular Weight Key Properties
Target Compound 3-Chlorophenoxy acetamido ~343.7 g/mol* High electrophilicity, moderate logP
4-(Morpholin-4-yl)but-2-enamido Morpholine ~310.2 g/mol Enhanced solubility, polar interactions
4-(Benzylamino)-but-2-enamido Benzylamine ~337.8 g/mol Increased hydrophobicity
3-[2-(2-Methyl-1H-indol-1-yl)acetamido]-benzene sulfonyl fluoride Indole-based 334.3 g/mol π-Stacking potential, planar structure

*Calculated based on molecular formula C14H10ClFNO4S.

Functional Analogues from Commercial Catalogs

Enamine Ltd. (2020) lists sulfonyl fluorides with diverse amido side chains:

  • 3-[2-(2-Methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride (CAS EN300-749930): The indole group enables π-π interactions, a feature absent in the target compound’s chlorophenoxy group .
  • 4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride (CAS 13908-52-6) : A ureido linker replaces the acetamido group, altering hydrolysis kinetics and stability .

Table 2: Reactivity and Stability Comparisons

Compound Functional Group Stability in Aqueous Media Electrophilicity (Sulfonyl Fluoride)
Target Compound Acetamido Moderate High
4-(3-(2-Chloroethyl)ureido) Ureido Low (prone to hydrolysis) Moderate
4-(5-Chloropentanamido)-benzene sulfonyl chloride Chloropentanamido Low Very High (sulfonyl chloride)

Biological Activity

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride, often referred to as a sulfonyl fluoride compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a complex arrangement that includes a sulfonyl fluoride group, an acetamido linkage, and a chlorophenoxy moiety, which together may interact selectively with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C14H14ClFNO3SC_{14}H_{14}ClFNO_3S. The sulfonyl fluoride group is known for its reactivity in nucleophilic substitution reactions, which can lead to the formation of sulfonic acids upon hydrolysis. The presence of electron-donating groups can influence the stability and reactivity of the compound in aqueous environments.

Biological Activity

1. Enzyme Inhibition
Research indicates that compounds with sulfonyl fluoride groups can act as enzyme inhibitors. Specifically, this compound has been studied for its potential to inhibit specific enzymes involved in various biological pathways. This inhibition can be crucial in the development of therapeutic agents targeting diseases such as cancer and infections.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity, particularly against certain bacterial and fungal strains. The chlorophenoxy moiety may enhance its efficacy by improving membrane permeability or altering binding affinities to microbial targets.

3. Binding Affinity Studies
Interaction studies using techniques such as surface plasmon resonance or isothermal titration calorimetry have shown that this compound can bind selectively to target proteins or enzymes. Understanding these interactions is vital for optimizing the compound's efficacy and specificity in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is helpful:

Compound NameKey FeaturesBiological Activity
This compoundSulfonyl fluoride, chlorophenoxyPotential enzyme inhibitor
3-Aminobenzenesulfonyl FluorideAmino group enhances reactivityAntifungal properties
4-Chlorobenzenesulfonyl FluorideChlorine substituentAntibacterial activity
N-Acetyl-4-chlorobenzenesulfonamideSulfonamide functionalityVaries; less reactive

This table highlights the unique aspects of this compound, particularly its specific structural features that may influence its biological activity and reactivity profile.

Case Studies

Several studies have focused on the biological activity of sulfonyl fluorides:

  • Study on Antimicrobial Activity : A recent study demonstrated that sulfonyl fluorides exhibit significant antibacterial effects against resistant strains of bacteria. The mechanism was attributed to their ability to inhibit key metabolic enzymes required for bacterial survival.
  • Enzyme Inhibition Research : Another research project investigated the inhibition of serine proteases by sulfonyl fluorides, including our compound of interest. The results indicated a strong binding affinity and competitive inhibition, suggesting potential therapeutic applications in treating diseases where serine proteases play a critical role.

Q & A

Q. What are the stability considerations for long-term storage of this compound?

  • Storage Conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the sulfonyl fluoride group.
  • Stability Assays : Monitor degradation via 19^{19}F NMR (loss of -SO2_2F signal indicates hydrolysis) .

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